molecular formula C25H33FO5 B3044301 21-Deoxybetamethasone 17-propionate CAS No. 4351-48-8

21-Deoxybetamethasone 17-propionate

Cat. No. B3044301
CAS RN: 4351-48-8
M. Wt: 432.5 g/mol
InChI Key: ZAQGQQMIBBCIRM-RDEWRQEPSA-N
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Description

21-Deoxybetamethasone 17-propionate is a synthetic steroid . Its molecular formula is C25H33FO5 and it has a molecular weight of 432.5 g/mol . The IUPAC name for this compound is [(8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate .


Molecular Structure Analysis

The molecular structure of 21-Deoxybetamethasone 17-propionate includes a fluorine atom and a hydroxy group, which contribute to its unique properties . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of 21-Deoxybetamethasone 17-propionate include a molecular weight of 432.5 g/mol and a molecular formula of C25H33FO5 .

Scientific Research Applications

Dermatology and Psoriasis Treatment

21-Deoxybetamethasone 17-propionate has been investigated for its efficacy in treating skin conditions. Specifically, it has shown promise in managing moderate plaque psoriasis. Researchers have developed a new formulation, Betamethasone Dipropionate Spray, 0.05% , which utilizes this compound as a topical treatment . Further studies are needed to explore its full potential in dermatology.

Mechanism of Action

Target of Action

21-Deoxybetamethasone 17-propionate, also known as 5J8MF9TDIU, is a corticosteroid . The primary targets of this compound are glucocorticoid receptors . These receptors are located in the cytoplasm of target cells and are present in various tissues, including the skin, human epidermis, mouse epidermis and dermis, and in cultured human dermal fibroblasts and epidermal keratinocytes .

Mode of Action

The compound exerts its action by binding to these glucocorticoid receptors . The binding affinity of steroids for the glucocorticoid receptor is influenced by their lipophilicity . The introduction of various substituents on the steroid molecule, such as a 17a-OH or 21-OH group, can lead to changes in the binding affinity . In the case of 21-Deoxybetamethasone 17-propionate, the presence of a 21-OH group leads to an increase in affinity .

Biochemical Pathways

Upon binding to the glucocorticoid receptors, glucocorticoids inhibit pro-inflammatory signals and promote anti-inflammatory signals . They inhibit neutrophil apoptosis and demargination, and inhibit NF-Kappa B and other inflammatory transcription factors . They also inhibit phospholipase A2, leading to decreased formation of arachidonic acid derivatives . In addition, glucocorticoids promote anti-inflammatory genes like interleukin-10 .

Pharmacokinetics (ADME Properties)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are strongly influenced by its physicochemical parameters . For instance, the substitution by a 17a-OH or 21-OH group leads to a decrease in steroid lipophilicity and to an increase in affinity .

Result of Action

The binding of 21-Deoxybetamethasone 17-propionate to glucocorticoid receptors leads to a decrease in inflammation and allergic responses . This is due to the inhibition of pro-inflammatory signals and the promotion of anti-inflammatory signals .

Action Environment

The action, efficacy, and stability of 21-Deoxybetamethasone 17-propionate can be influenced by various environmental factors. , which can be affected by the pH of the environment. Therefore, changes in the pH could potentially influence the action of 21-Deoxybetamethasone 17-propionate.

Safety and Hazards

The safety data sheet for a similar compound, Clobetasol 17-Propionate-d5, indicates that it may cause damage to organs through prolonged or repeated exposure . It also may damage fertility or the unborn child, and is toxic to aquatic life . The US FDA has restricted the usage of CP to not more than 15 days due to secondary side effects such as photosensitivity, Cushing-like syndrome, allergic contact dermatitis, osteonecrosis, hypopigmentation, steroid acne, and skin atrophy .

Future Directions

Research scientists have addressed several formulation and drug delivery issues of corticosteroids, such as low water solubility, less stability, photodegradation, and poor absorption, by incorporating them into novel nanobased delivery platforms . This could potentially reestablish the use of 21-Deoxybetamethasone 17-propionate in the future.

properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33FO5/c1-6-21(30)31-25(15(3)27)14(2)11-19-18-8-7-16-12-17(28)9-10-22(16,4)24(18,26)20(29)13-23(19,25)5/h9-10,12,14,18-20,29H,6-8,11,13H2,1-5H3/t14-,18-,19-,20-,22-,23-,24-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQGQQMIBBCIRM-RDEWRQEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4351-48-8
Record name (11β,16β)-9-Fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4351-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 21-Deoxybetamethasone 17-propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004351488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-fluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.196
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXIBETASOL PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J8MF9TDIU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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